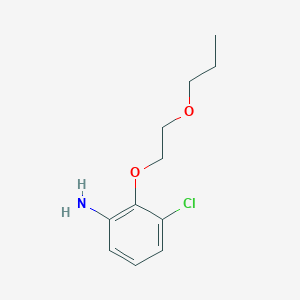
2-Allylphenyl 4-piperidinyl ether
Overview
Description
2-Allylphenyl 4-piperidinyl ether is an organic compound with the molecular formula C14H19NO . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxygen atom bonded to two different groups: an allylphenyl group and a piperidinyl group . The molecular weight of this compound is 217.31 .Chemical Reactions Analysis
Ethers, including this compound, are generally unreactive. They can undergo cleavage of the C-O bond when treated with strong acids . The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
Ethers, including this compound, have a net dipole moment due to the polarity of C-O bonds . They are miscible in water, as the oxygen atom of the ether can form hydrogen bonds with water molecules . The boiling point of ethers is comparable to that of alkanes but much lower than that of alcohols of comparable molecular mass .Mechanism of Action
2-Allylphenyl 4-piperidinyl ether acts as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It also acts as an agonist of the mu-opioid receptor, which is involved in pain perception and reward pathways.
Biochemical and Physiological Effects
This compound has been studied for its effects on the body. It has been found to have analgesic, anti-inflammatory, and anticonvulsant effects. It also has been found to have neuroprotective and antidepressant effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Allylphenyl 4-piperidinyl ether in laboratory experiments include its low cost, easy synthesis, and low toxicity. The main limitation is that it is not suitable for long-term use due to its potential to cause liver damage.
Future Directions
For research on 2-Allylphenyl 4-piperidinyl ether include further studies on its effects on the body and its potential applications in drug synthesis and drug delivery systems. Additionally, further research could be done on its ability to inhibit enzymes involved in drug metabolism and on its potential as an agonist of the mu-opioid receptor. Other potential areas of research include its ability to act as an antioxidant, its ability to interact with other drugs, and its potential to be used in the synthesis of novel drugs.
Scientific Research Applications
2-Allylphenyl 4-piperidinyl ether is used in a variety of scientific research applications, including drug synthesis, drug delivery systems, and in the synthesis of other compounds. It is also used in the synthesis of novel drugs and in the study of enzyme inhibition and drug metabolism.
properties
IUPAC Name |
4-(2-prop-2-enylphenoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-5-12-6-3-4-7-14(12)16-13-8-10-15-11-9-13/h2-4,6-7,13,15H,1,5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFMCOLVTWOQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Ethylphenoxy)methyl]piperidine](/img/structure/B3171968.png)
![3-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-4-ylamine](/img/structure/B3171976.png)
![4-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B3171982.png)
![(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3171991.png)
![(4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B3171998.png)



![3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3172022.png)



![3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172050.png)
![(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone](/img/structure/B3172058.png)